CID 533837, also known as ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate, is a synthetic compound that has garnered attention for its potential applications in medicinal chemistry, particularly as an anti-tubercular agent. This compound belongs to a class of morpholino-indolizines, which are characterized by their unique structural features that contribute to their biological activity.
The compound was synthesized as part of a research initiative aimed at developing new drugs to combat tuberculosis, especially in light of rising drug resistance. The synthesis and characterization of CID 533837 were documented in various scientific publications, highlighting its promising biological properties and the methodologies used for its preparation .
CID 533837 is classified under organic compounds, specifically within the category of indolizine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial properties. CID 533837 has been identified as a potent inhibitor against Mycobacterium tuberculosis, with significant implications for tuberculosis treatment .
The synthesis of CID 533837 involves several key steps:
The reaction mechanism generally involves nucleophilic attack by the morpholino group on the electrophilic carbon of the benzoyl moiety, followed by cyclization to form the indolizine structure. The final product is purified through recrystallization or chromatography techniques.
CID 533837 features a complex molecular structure characterized by:
This structural arrangement is crucial for its biological activity, particularly in interacting with target proteins associated with tuberculosis.
The molecular formula for CID 533837 is C_{16}H_{18}N_{2}O_{3}, and its molecular weight is approximately 286.33 g/mol. The compound's three-dimensional conformation can be analyzed using computational modeling techniques to predict its interaction with biological targets.
CID 533837 undergoes various chemical reactions that can be exploited for further functionalization or modification:
These reactions are typically performed under mild conditions to preserve the integrity of the indolizine core while enabling functional group transformations that could enhance biological activity or solubility.
The mechanism of action for CID 533837 primarily involves inhibition of key enzymes in Mycobacterium tuberculosis. In particular, it has been suggested that the compound targets malate synthase, an essential enzyme in the bacterial metabolic pathway.
In vitro studies have demonstrated that CID 533837 exhibits a minimum inhibitory concentration (MIC) of approximately 2.55 µg/mL against Mycobacterium tuberculosis H37Rv strain, indicating its potency as an anti-tubercular agent . Computational docking studies further support these findings by illustrating how the compound interacts with the active site of malate synthase.
Relevant data regarding melting point, boiling point, and specific optical rotation may be obtained from experimental characterization studies.
CID 533837 holds significant potential in scientific research and pharmaceutical development:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5